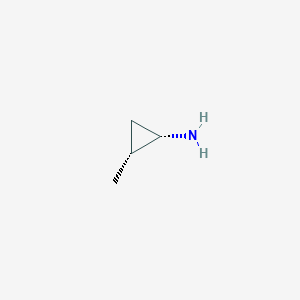

(1S,2R)-2-Methyl-cyclopropylamine

描述

(1S,2R)-2-Methyl-cyclopropylamine is a chiral amine with a cyclopropane ring substituted with a methyl group and an amino group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methyl-cyclopropylamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under catalytic conditions.

Chiral Resolution: The resulting cyclopropane is then subjected to chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral catalysts or by employing chiral auxiliaries.

Amination: The final step involves the introduction of the amino group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

(1S,2R)-2-Methyl-cyclopropylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitriles, while reduction with sodium borohydride can produce hydroxylamines.

科学研究应用

Medicinal Chemistry

(1S,2R)-2-Methyl-cyclopropylamine has shown promise in drug development, particularly for neurological disorders. Its structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for therapeutic applications in treating conditions such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin receptors, which are critical in mood regulation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of complex molecules. Its unique structure allows chemists to create diverse derivatives through various reactions, including:

- N-alkylation : To introduce different functional groups.

- Cyclization reactions : To form larger cyclic structures that can exhibit unique biological activities.

This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biological Studies

The compound's ability to interact with biological targets has led to its use in studies investigating enzyme mechanisms and receptor interactions. For example:

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the brain .

- Receptor Binding Studies : The compound has been evaluated for its binding affinity at serotonin receptors, particularly 5-HT2C, which are implicated in various psychiatric disorders. The results suggest that it may exhibit selectivity over other serotonin receptor subtypes, enhancing its therapeutic profile .

Case Studies

作用机制

The mechanism by which (1S,2R)-2-Methyl-cyclopropylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can impart strain, affecting the compound’s reactivity and binding properties.

相似化合物的比较

Similar Compounds

(1R,2S)-2-Methyl-cyclopropylamine: The enantiomer of (1S,2R)-2-Methyl-cyclopropylamine, differing in its spatial arrangement.

Cyclopropylamine: Lacks the methyl substitution, offering different reactivity and properties.

2-Methyl-cyclopropanecarboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a cyclopropane ring and an amino group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug design.

By understanding the properties, synthesis, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

生物活性

(1S,2R)-2-Methyl-cyclopropylamine is a chiral amine characterized by its unique cyclopropyl structure, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including neurotransmitter systems and enzymes. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is defined by its stereochemistry, which plays a crucial role in its pharmacological properties. The presence of the cyclopropyl group contributes to its unique reactivity and interaction profiles with biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 85.17 g/mol |

| Chirality | Stereocenter at C-1 and C-2 |

| Functional Groups | Primary amine |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Neuroactive Properties : The compound interacts with neurotransmitter systems, particularly serotonin receptors. Studies suggest that it may act as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

- Enzyme Interaction : It has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a target for cancer therapy . The structural features of this compound allow it to bind effectively to the active sites of various enzymes.

- Pharmacological Predictions : Computational studies have predicted that this compound could modulate several biological pathways, making it a candidate for therapeutic applications in neurodegenerative disorders and psychiatric conditions.

Case Study 1: Interaction with Serotonin Receptors

A study highlighted the selective agonistic activity of this compound on the 5-HT2C receptor. The compound demonstrated high affinity with an EC50 value of approximately 23 nM, indicating its potential for developing treatments for mood disorders .

Case Study 2: Inhibition of LSD1

In another study focusing on enzyme inhibition, this compound was shown to inhibit LSD1 effectively. This inhibition was linked to altered gene expression profiles in cancer cell lines, suggesting its utility in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylcyclopropane | Similar cyclopropyl structure | Different binding affinity; lacks chirality |

| Cyclopropylamine | Contains only cyclopropyl group | Less sterically hindered; different reactivity |

| 2-Phenylcyclopropylamine | Contains phenyl group; more complex | Higher potency at serotonin receptors |

These comparisons underscore the significance of chirality and structural features in determining biological activity.

常见问题

Q. What are the standard synthetic routes for (1S,2R)-2-methyl-cyclopropylamine and its derivatives?

Basic Question

The synthesis typically involves cyclopropanation of allylic amines or substituted cyclopropane precursors. For example, derivatives like N-substituted 2-phenylcyclopropylmethylamines are synthesized via General Method B or C , which include:

- Step 1 : Condensation of cyclopropylmethylamine with substituted aldehydes (e.g., 2-methoxynicotinaldehyde) under reductive amination conditions .

- Step 2 : Chiral resolution using techniques like HPLC with chiral stationary phases to isolate (1S,2R) enantiomers .

- Step 3 : Salt formation (e.g., hydrochloride) to stabilize the product .

Key Data : HRMS and NMR (¹H/¹³C) are critical for confirming molecular weight and stereochemistry .

Q. How is stereochemical purity validated for this compound derivatives?

Basic Question

Stereochemical validation requires:

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® IA/IB, with retention times compared to standards .

- Optical Rotation : Measured via polarimetry (e.g., [α]D²⁵ values reported for (+)- and (–)-enantiomers) .

- NOE NMR Experiments : To confirm spatial arrangement of substituents around the cyclopropane ring .

Q. What advanced strategies address contradictory receptor binding data in functional studies?

Advanced Question

Discrepancies in serotonin receptor (e.g., 5-HT2C) binding affinity may arise from:

- Functional Selectivity : Use β-arrestin recruitment assays vs. cAMP inhibition to differentiate biased agonism .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain why certain substituents (e.g., 5-fluoro-2-methoxyphenyl) enhance selectivity .

- Control Experiments : Compare enantiomers (e.g., (1S,2R) vs. (1R,2S)) to isolate stereochemical effects .

Q. How are structure-activity relationships (SARs) systematically analyzed for cyclopropylamine derivatives?

Advanced Question

SAR studies require:

- Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., methoxy → fluoro, cyclopropyl → cyclohexyl) .

- Data Clustering : Group compounds by binding affinity (e.g., IC₅₀) and functional activity (e.g., EC₅₀ for 5-HT2C) to identify pharmacophores.

- Statistical Modeling : Use multivariate analysis (e.g., PLS regression) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What analytical methods resolve ambiguities in NMR assignments for cyclopropane rings?

Advanced Question

Cyclopropane ¹H/¹³C signals often overlap. To resolve:

- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to confirm cyclopropane connectivity .

- DFT Calculations : Predict chemical shifts (e.g., using Gaussian09) and compare with experimental data .

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns .

Q. How is the metabolic stability of this compound evaluated in preclinical studies?

Advanced Question

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

- Stability Under Stress Conditions : Expose to acidic/basic pH, heat, or light to identify degradation products .

Q. What computational tools predict the pharmacokinetic profile of cyclopropylamine-based compounds?

Advanced Question

- ADMET Predictors : Software like Schrödinger’s QikProp estimates bioavailability, BBB penetration, and clearance.

- Docking Studies : AutoDock Vina or Glide models binding to metabolic enzymes (e.g., CYP450s) to predict metabolism .

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to forecast solubility or toxicity .

Q. How are synthetic yields optimized for enantioselective cyclopropanation?

Advanced Question

- Catalyst Screening : Test chiral catalysts (e.g., Rh(II)/Cu(I) complexes) for asymmetric cyclopropanation .

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates and adjust stoichiometry/reactivity.

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and pressure to maximize enantiomeric excess (ee) .

属性

IUPAC Name |

(1S,2R)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。